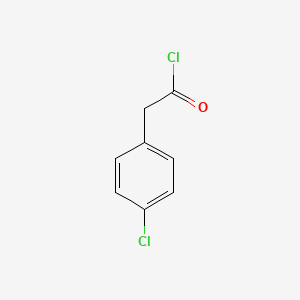

4-Chlorophenylacetyl chloride

Overview

Description

4-Chlorophenylacetyl chloride (CAS 25026-34-0) is an aromatic acyl chloride with the molecular formula C₈H₆Cl₂O and a molecular weight of 189.04 g/mol. Its structure consists of a phenyl ring substituted with a chlorine atom at the para position and an acetyl chloride group (-COCl) attached to the adjacent carbon (IUPAC name: 2-(4-chlorophenyl)acetyl chloride) . Key physical properties include:

- Boiling Point: 85°C at 1.0 mmHg

- Density: 1.292 g/mL

- Solubility: Reacts with water (hydrolysis-sensitive)

- Appearance: Brown to yellow liquid .

This compound is widely used in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and bioactive molecules. For example, it serves as a precursor in the synthesis of naphthalenol derivatives (e.g., 6-Chloro-3,4-diphenylnaphthalen-2-ol with 58% yield) , formamidoxime derivatives (e.g., compound 8c with 61% yield) , and neutral N-myristoyltransferase (NMT) inhibitors for antileishmanial drug development .

Preparation Methods

Direct Chlorination of 4-Chlorophenylacetic Acid

The most straightforward method involves reacting 4-chlorophenylacetic acid with chlorinating reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 4-chlorophenylacetyl chloride. This reaction typically proceeds under reflux conditions in an inert solvent such as toluene or benzene.

$$

\text{4-chlorophenylacetic acid} + \text{SOCl}2 \rightarrow \text{this compound} + \text{SO}2 + \text{HCl}

$$

| Parameter | Typical Conditions |

|---|---|

| Reagent | Thionyl chloride or oxalyl chloride |

| Solvent | Toluene, benzene, or chlorinated solvents |

| Temperature | Room temperature to reflux (~78°C) |

| Reaction time | 1–3 hours |

| Yield | Up to 95% |

This method is widely used due to its simplicity and high yield. However, care must be taken to remove by-products such as sulfur dioxide and hydrogen chloride gases safely.

Multi-Step Synthesis via Mandelic Acid Derivatives

An alternative industrially viable method involves starting from mandelic acid or its esters, which undergo α-chlorination followed by conversion to the acyl chloride.

- Esterification of mandelic acid: Mandelic acid is converted to ethyl mandelate by reaction with ethanol and hydrogen chloride catalyst.

- α-Chlorination: The α-position of the mandelic acid ester is chlorinated using thionyl chloride or other chlorinating agents.

- Hydrolysis: The ester is hydrolyzed under acidic conditions to yield α-chlorophenylacetic acid.

- Conversion to acyl chloride: The acid is then converted to this compound by reaction with thionyl chloride.

- Higher purity of the final product.

- Reduced by-product formation.

- Suitable for industrial scale due to better control over reaction parameters.

| Step | Yield (%) | Notes |

|---|---|---|

| Esterification | ~90 | Efficient conversion |

| α-Chlorination | ~84 | High selectivity |

| Hydrolysis | High | Acidic hydrolysis conditions |

| Acyl chloride formation | ~95 | High purity product |

| Overall yield | ~67.8 | After three steps |

This method was demonstrated to reduce impurities and simplify purification, making it industrially attractive.

Friedel-Crafts Acylation Route

In some synthetic schemes, this compound is used as an acylating agent in Friedel-Crafts acylation to produce substituted ketones. The preparation of the acyl chloride itself may involve chlorination of precursors followed by acylation steps.

- Use of aluminum chloride as a Lewis acid catalyst.

- Reaction temperature control between 0°C and 80°C.

- Organic solvents such as fluorobenzene or toluene.

This method is more complex and generally used when the acyl chloride is an intermediate for further synthesis rather than isolated as a product.

| Method | Starting Material | Chlorinating Agent | Yield (%) | Purity | Industrial Suitability | Notes |

|---|---|---|---|---|---|---|

| Direct chlorination | 4-chlorophenylacetic acid | Thionyl chloride, oxalyl chloride | Up to 95 | 95–98% | High | Simple, high yield, widely used |

| Multi-step via mandelic acid | Mandelic acid | Thionyl chloride | ~67.8 (overall) | High | High | Better purity, fewer by-products |

| Friedel-Crafts acylation route | α-chlorobenzene acetyl chloride | Aluminum chloride catalyst | 60–85 (for intermediates) | Moderate to high | Moderate | More complex, used for further synthesis |

- The direct chlorination method is favored for its simplicity and high yield but may require careful handling of corrosive gases and purification steps to remove residual acid and chlorinating agents.

- The mandelic acid route, although multi-step, offers improved purity and reduced by-products, which is advantageous for pharmaceutical applications where product quality is critical.

- Industrial processes often optimize reaction parameters such as temperature, solvent choice, and reagent ratios to balance cost, yield, and purity.

- Alternative synthetic routes involving carbonylation or arylation of substituted benzyl compounds exist but are less favored due to complexity and cost inefficiency.

| Parameter | Direct Chlorination | Mandelic Acid Route | Friedel-Crafts Route |

|---|---|---|---|

| Starting Material | 4-chlorophenylacetic acid | Mandelic acid | α-chlorobenzene acetyl chloride |

| Chlorinating Agent | SOCl₂, (COCl)₂ | SOCl₂ | Not applicable (acylation catalyst AlCl₃) |

| Solvent | Toluene, benzene | Ethanol, toluene | Fluorobenzene, toluene |

| Temperature | RT to reflux (~78°C) | 0–78°C (varies by step) | 0–80°C |

| Reaction Time | 1–3 hours | Multi-step, several hours | Several hours |

| Yield | Up to 95% | ~67.8% overall | 60–85% (intermediates) |

| Purity | 95–98% | High | Moderate to high |

| Industrial Suitability | High | High | Moderate |

The preparation of this compound is predominantly achieved by direct chlorination of 4-chlorophenylacetic acid using thionyl chloride or oxalyl chloride, offering high yields and purity suitable for industrial applications. Alternative multi-step methods starting from mandelic acid provide enhanced purity and reduced by-products, making them attractive for pharmaceutical-grade synthesis. Friedel-Crafts acylation routes are more complex and generally serve as synthetic intermediates rather than direct preparation methods for the acyl chloride itself. Optimization of reaction conditions remains essential to balance cost, yield, and product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Chlorophenylacetyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-chlorophenylacetic acid and hydrochloric acid.

Friedel-Crafts Acylation: It can be used in Friedel-Crafts acylation reactions to introduce the 4-chlorophenylacetyl group into aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as ammonia, primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine.

Hydrolysis: Water or aqueous solutions are used under mild conditions.

Friedel-Crafts Acylation: Catalysts like aluminum chloride (AlCl3) are used under anhydrous conditions.

Major Products Formed:

Amides, esters, and thioesters: from nucleophilic substitution.

4-Chlorophenylacetic acid: from hydrolysis.

Aromatic ketones: from Friedel-Crafts acylation.

Scientific Research Applications

4-Chlorophenylacetyl chloride has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a precursor in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

Medicine: This compound is involved in the synthesis of drugs used to treat various medical conditions, including anti-inflammatory and anticancer agents.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 4-chlorophenylacetyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the chemical structure and properties of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Structural Analogs

4-Methoxyphenylacetyl Chloride (CAS 4693-91-8)

- Molecular Formula : C₉H₉ClO₂

- Molecular Weight : 188.62 g/mol

- Key Differences : The methoxy (-OCH₃) group at the para position is electron-donating, reducing the electrophilicity of the acyl chloride compared to the electron-withdrawing chlorine in 4-chlorophenylacetyl chloride. This results in lower reactivity in nucleophilic acyl substitution reactions .

- Applications : Used in synthesizing glycoconjugates and other derivatives where reduced reactivity is advantageous .

2-(4-Chlorophenoxy)-2-(4-Chlorophenyl)acetyl Chloride (CAS 1262226-89-0)

- Molecular Formula : C₁₄H₉Cl₃O₂

- Molecular Weight : 315.58 g/mol

- This compound is specialized for synthesizing amide derivatives with dual chlorophenyl groups .

Aliphatic vs. Aromatic Acyl Chlorides

Chloroacetyl Chloride (CAS 79-04-9)

- Molecular Formula : C₂H₂Cl₂O

- Molecular Weight : 112.94 g/mol

- Boiling Point : 105–110°C (at atmospheric pressure)

- Key Differences : As an aliphatic acyl chloride, chloroacetyl chloride is significantly more reactive than aromatic derivatives like this compound due to the absence of resonance stabilization. It hydrolyzes explosively with water and is commonly used in synthesizing herbicides and pharmaceuticals .

Biological Activity

4-Chlorophenylacetyl chloride (4-CPAC) is a chemical compound with significant biological activity, particularly in antimicrobial applications and as a precursor in the synthesis of various pharmaceutical agents. This article explores its biological properties, synthesis, and relevant research findings.

This compound has the molecular formula C8H6ClO and is classified as an acyl chloride. It is known for its reactivity due to the presence of the acyl chloride functional group, which makes it useful in various chemical transformations.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives synthesized from 4-CPAC. One notable study focused on the synthesis and evaluation of N-2-(4-chlorophenyl)acetyl derivatives of several (S)-amino acids. The antimicrobial activities were assessed against a range of pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi.

Synthesis of Derivatives

The derivatives were synthesized through acylation reactions involving 4-CPAC and various amino acids. The structures of these compounds were confirmed using techniques such as NMR, NMR, and FT-IR spectroscopy.

Antimicrobial Testing

The antimicrobial activities were evaluated using the agar well diffusion method. Table 1 summarizes the results of the antimicrobial activity against selected pathogens.

| Compound | Concentration (µg/µL) | K. aerogenes | E. coli | S. aureus | A. flavus | C. albicans |

|---|---|---|---|---|---|---|

| 4-CPA | 100 | 3.10 ± 0.00 | 1.32 ± 0.00 | 1.50 ± 0.03 | Mild | Moderate |

| 4-CPPA | 100 | Moderate | Mild | Moderate | Mild | Mild |

| 4-CPM | 100 | Mild | Mild | Mild | Moderate | Mild |

| 4-CPT | 100 | Moderate | Moderate | Mild | Moderate | Mild |

| 4-CPL | 100 | Moderate | Mild | Moderate | Mild | Moderate |

| 4-CPP | 100 | Mild | Mild | Moderate | Mild | Mild |

The results indicated that all synthesized compounds exhibited varying degrees of antimicrobial activity, with some being more effective against bacterial strains than fungal strains .

Case Studies and Research Findings

- Antimicrobial Activity Study : A study published in the Asian Journal of Chemistry reported that the synthesized N-2-(4-chlorophenyl)acetyl derivatives showed mild to moderate antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The study concluded that these compounds could serve as potential antimicrobial agents, especially when dosage was increased .

- Docking Studies : Research involving docking studies has shown that certain derivatives of phenylacetyl chloride exhibit interactions with protein targets relevant to neurodegenerative diseases, suggesting potential therapeutic applications beyond their antimicrobial properties .

- Opioid Activity : Another investigation into derivatives related to opioid activity found that some compounds derived from chlorophenylacetyl chloride displayed partial agonist activity at mu-opioid receptors, indicating a possible role in pain management therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-chlorophenylacetyl chloride derivatives in academic settings?

The synthesis of this compound derivatives typically involves nucleophilic acyl substitution or esterification reactions. For example, in the Staudinger reaction, this compound (1.5 eq) reacts with Schiff bases in dimethylformamide (DMF) under reflux with triethylamine (Et₃N, 3.0 eq) as a base, yielding spirocyclic products after 6–9 hours . Another method involves condensation with hydroxyl-containing intermediates (e.g., 4-hydroxyl-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one) in dichloromethane (DCM) with Et₃N, followed by silica gel column chromatography purification (ethyl acetate/petroleum ether eluent) . These protocols emphasize solvent choice, stoichiometry, and purification steps to achieve yields >80%.

Q. How is this compound characterized spectroscopically, and what key peaks should researchers prioritize?

Characterization relies on NMR, IR, and HRMS. For the 4-chlorophenylacetyl ester derivative:

- ¹H NMR (400 MHz, MeOH-d₄): Aromatic protons appear at δ 7.38–7.20 (m, 4H), while acetyl methylene protons resonate at δ 3.65 (s, 2H) .

- ¹³C NMR : The carbonyl carbon (C=O) is observed at δ 171.4, and sp² carbons in the aromatic ring at δ 128–133 .

- IR : Strong absorption at ~1731 cm⁻¹ corresponds to the ester C=O stretch .

Consistent integration ratios and the absence of unassigned peaks validate purity.

Q. What safety precautions are critical when handling this compound in the laboratory?

As a reactive acyl chloride, it requires:

- Personal Protective Equipment (PPE) : Gloves, goggles, and a lab coat to prevent skin/eye contact.

- Ventilation : Use in a fume hood to avoid inhalation of vapors.

- Quenching : Neutralize residual reagent with 1% aqueous HCl before disposal .

- Storage : Keep sealed under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize reaction yields when using this compound in multi-step syntheses?

Key optimization strategies include:

- Solvent Selection : Polar aprotic solvents like DMF enhance reactivity in nucleophilic substitutions , while DCM minimizes side reactions in esterifications .

- Catalysis : Use of Et₃N (3.0 eq) ensures efficient HCl scavenging, preventing acid-mediated decomposition .

- Temperature Control : Reflux conditions (e.g., 80–100°C) balance reaction rate and byproduct formation .

- Workup : Acidic washes (1% HCl) remove unreacted starting materials, improving purity before chromatography .

Q. What analytical techniques resolve contradictions in literature data on this compound reactivity?

Discrepancies in reaction outcomes (e.g., variable yields or byproducts) can be addressed via:

- Kinetic Studies : Monitoring reaction progress with in-situ FTIR or HPLC to identify intermediates .

- Isotopic Labeling : Using deuterated reagents (e.g., DMF-d₇) to trace reaction pathways via NMR .

- Computational Modeling : Density Functional Theory (DFT) calculations predict steric/electronic effects influencing acyl chloride reactivity .

Q. How does the electronic nature of the 4-chlorophenyl group influence the stability and reactivity of derived intermediates?

The electron-withdrawing chlorine atom at the para position:

- Enhances Electrophilicity : Stabilizes the acyl chloride via inductive effects, accelerating nucleophilic attack .

- Modulates Aromatic Interactions : The chlorine’s resonance and steric effects influence π-π stacking in crystalline intermediates, as seen in X-ray diffraction studies of spirocyclic derivatives .

- Impacts Solubility : The hydrophobic 4-chlorophenyl group reduces aqueous solubility, necessitating organic solvents for reactions .

Q. Methodological Guidance

Q. How should researchers troubleshoot low yields in esterification reactions involving this compound?

- Step 1 : Verify reagent purity via NMR or GC-MS. Impurities in the acyl chloride or alcohol nucleophile are common culprits.

- Step 2 : Optimize stoichiometry (e.g., 1.2–1.5 eq acyl chloride) to ensure excess electrophile .

- Step 3 : Screen bases (e.g., pyridine vs. Et₃N) to minimize side reactions like hydrolysis .

- Step 4 : Use molecular sieves or inert atmospheres (Ar/N₂) to exclude moisture .

Q. What are best practices for scaling up this compound reactions from milligram to gram quantities?

- Batch Reactors : Ensure uniform heating/cooling in jacketed reactors to maintain temperature control.

- Safety Protocols : Implement pressure-relief systems for exothermic reactions (e.g., acylations).

- Purification : Transition from column chromatography to recrystallization (e.g., acetone/ethanol mixtures) for cost-effective scaling .

Properties

IUPAC Name |

2-(4-chlorophenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQUIRYNOVNYPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179736 | |

| Record name | 4-Chlorophenylacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25026-34-0 | |

| Record name | 4-Chlorobenzeneacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25026-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorophenylacetyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025026340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorophenylacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorophenylacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.